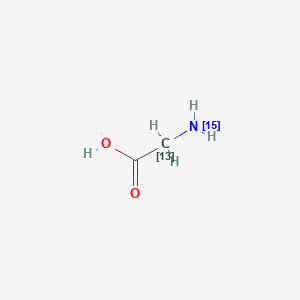

Glycine-2-13C,15N

Vue d'ensemble

Description

Glycine-2-13C,15N is a stable isotope-labeled compound of glycine, where the carbon at the second position is replaced with carbon-13 and the nitrogen is replaced with nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-2-13C,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled formaldehyde (13C) with isotopically labeled ammonia (15N) in the presence of a catalyst to form the labeled glycine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and stringent reaction conditions to ensure the high isotopic purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Glycine-2-13C,15N undergoes various chemical reactions, including:

Oxidation: Glycine can be oxidized to glyoxylate and subsequently to oxalate.

Reduction: Reduction reactions can convert glycine to aminoacetaldehyde.

Substitution: Glycine can participate in substitution reactions, particularly in peptide bond formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Peptide bond formation typically involves reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt).

Major Products

Oxidation: Glyoxylate, oxalate.

Reduction: Aminoacetaldehyde.

Substitution: Peptides and proteins.

Applications De Recherche Scientifique

Glycine-2-¹³C,¹⁵N is a labeled form of the non-essential amino acid glycine, where carbon-13 (C) and nitrogen-15 (N) isotopes are incorporated at specific positions within the molecule . This isotopic labeling makes it valuable for a variety of scientific research applications, including but not limited to, metabolism studies and biomolecular Nuclear Magnetic Resonance (NMR) .

Scientific Research Applications

Isotopic Labeling : Glycine-2-¹³C,\ ¹⁵N contains the stable isotopes ¹³C and ¹⁵N, which are used in metabolic studies to trace the utilization and metabolism of glycine in various biological systems .

Plant Nutrition : Studies show that plants can directly uptake amino acids like glycine as a nitrogen source, especially in environments with limited nitrogen availability .

Metabolism and Metabolomics : Glycine-2-¹³C,\ ¹⁵N is suited for research in metabolism and metabolomics .

Biomolecular NMR : Glycine-2-¹³C,\ ¹⁵N is applicable in biomolecular NMR . Analysis of C and N NMR relaxation data can provide insights into protein internal motions .

Glycine Benefits

Glycine is effective in improving health and supporting the growth and well-being of humans and animals .

Hepatoprotection : Glycine can optimize liver activities, protect against alcohol-induced hepatotoxicity, and regulate lipid levels in chronic alcohol feeding . It reduces blood alcohol levels and the accumulation of free fatty acids .

Treatment for Shock : Glycine can be used in the therapy for endotoxic and hemorrhagic shock by inhibiting hypoxia, activation of inflammatory cells, disturbance in coagulation, and release of toxic mediators . It improves survival and reduces organ injury after resuscitation or hemorrhage shock .

Gastric Ulcer Treatment : Glycine decreases acid secretions and protects against experimental gastric lesions . It possesses effective cytoprotective and antiulcer activity .

Preventive Property for Arthritis : Glycine acts as an immunomodulator that suppresses inflammation, which can reduce the effects of arthritis .

Cancer Therapy : Glycine can suppress cell proliferation and inhibit tumor growth .

Glycine in Nutritional Studies

Mécanisme D'action

Glycine-2-13C,15N exerts its effects primarily through its role as a labeled analog of glycine. It acts as an inhibitory neurotransmitter in the central nervous system and as a co-agonist with glutamate at NMDA receptors, facilitating excitatory neurotransmission . The isotopic labeling allows for precise tracking and analysis of glycine’s metabolic and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycine-1-13C,15N: Another isotopically labeled glycine with carbon-13 at the first position.

Glycine-13C2,15N: Labeled with two carbon-13 atoms and one nitrogen-15 atom.

Glycine-13C2,15N,2,2-d2: Additionally labeled with deuterium at the second position

Uniqueness

Glycine-2-13C,15N is unique due to its specific isotopic labeling at the second carbon and nitrogen positions, making it particularly useful for studies requiring precise isotopic tracking and analysis .

Activité Biologique

Glycine-2-13C,15N is a stable isotopically labeled form of glycine, an amino acid that plays critical roles in various biological processes. This compound is particularly valuable in metabolic studies due to its incorporation of carbon-13 and nitrogen-15 isotopes, which allow researchers to trace metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, including its physiological roles, applications in research, and findings from recent studies.

Physiological Roles of Glycine

Glycine is the simplest amino acid and serves several essential functions in the body:

- Neurotransmitter Function : Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS), playing a role in regulating neuronal excitability and synaptic transmission. It contributes to the modulation of motor and sensory pathways and is involved in the regulation of sleep and anxiety levels .

- Protein Synthesis : Approximately 80% of glycine in the body is utilized for protein synthesis, particularly in collagen formation, where it appears at every third position in the triple helix structure .

- Metabolism : Glycine is involved in several metabolic pathways, including gluconeogenesis and bile acid conjugation. It also participates in the synthesis of purines and heme .

Isotopic Labeling and Research Applications

The incorporation of stable isotopes such as carbon-13 and nitrogen-15 enhances the utility of glycine in various research applications:

- Metabolic Flux Analysis : this compound is frequently used in metabolic flux analysis (MFA) to quantify intracellular carbon and nitrogen fluxes. For example, a study using Bayesian MFA revealed insights into nitrogen metabolism in Mycobacterium bovis BCG, demonstrating how isotopic labeling can elucidate metabolic pathways .

- Microbial Studies : Research has shown that microorganisms utilize glycine directly under carbon-limited conditions. In a study examining soil microbial communities at different elevations, glycine was rapidly assimilated by bacteria, indicating its importance as a nitrogen source .

- Tracer Studies : The isotopic labeling allows for tracking glycine's incorporation into various biomolecules, aiding in understanding protein dynamics and conformational changes during biological processes .

1. Metabolic Flux Analysis in Mycobacteria

A study conducted on Mycobacterium bovis BCG utilized this compound for simultaneous quantification of carbon and nitrogen fluxes. The results indicated that glutamate serves as a central node for nitrogen metabolism, providing insights into amino acid biosynthesis pathways .

2. Soil Microbial Dynamics

In a field study assessing the uptake of glycine by soil microorganisms at varying altitudes, researchers found that glycine significantly promoted nitrogen mineralization and microbial biomass assimilation. The findings highlighted that specific groups of bacteria preferentially utilized glycine over other nitrogen sources .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotransmitter Role | Acts as an inhibitory neurotransmitter in the CNS, modulating excitability and synaptic transmission. |

| Protein Synthesis | Integral for collagen formation; approximately 80% utilized for protein synthesis. |

| Metabolic Pathways | Involved in gluconeogenesis, bile acid conjugation, purine synthesis, and heme production. |

| Microbial Utilization | Serves as a crucial nitrogen source for soil microorganisms under carbon-limited conditions. |

| Tracer Studies | Facilitates tracking metabolic pathways through isotopic labeling in various biological systems. |

Propriétés

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZKDXJZICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462167 | |

| Record name | Glycine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91795-59-4 | |

| Record name | Glycine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Glycine-2-13C,15N used instead of regular glycine in these studies?

A1: The dual labeling with stable isotopes (13C and 15N) allows researchers to track the fate of both the carbon skeleton and the nitrogen atom of glycine simultaneously. This helps determine if the glycine molecule is taken up intact or if it is broken down before being utilized by plants or microbes. [, , ]

Q2: What have studies using this compound revealed about plant and microbial competition for nitrogen?

A2: Research using this compound has demonstrated that soil microbes can effectively compete with plants for organic nitrogen, particularly in low-productivity grasslands. [] This competition suggests that microbes represent a significant sink for nitrogen in these ecosystems, potentially limiting its availability for plant uptake.

Q3: How does the presence of soil fauna impact the uptake of this compound?

A3: Research indicates that while the presence and diversity of soil fauna like microarthropods can influence microbial abundance in soil, they don't significantly impact the uptake of nitrogen from this compound by plants or microbes. [] This suggests that the role of soil fauna in nitrogen cycling might be more complex and indirect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.